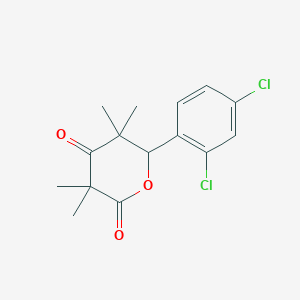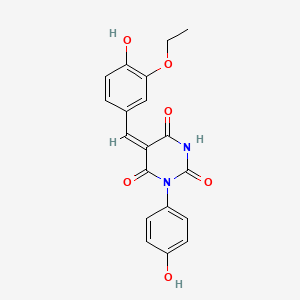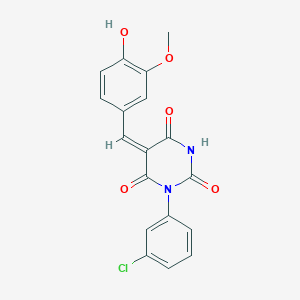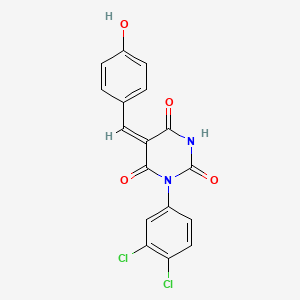
1-(3,4-dichlorophenyl)-5-(4-hydroxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,4-dichlorophenyl)-5-(4-hydroxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione, also known as DHBP, is a pyrimidine derivative that has been extensively studied for its potential applications in scientific research. DHBP is a versatile compound that has been shown to exhibit a wide range of biochemical and physiological effects, making it a valuable tool for researchers in a variety of fields.
Mecanismo De Acción
The mechanism of action of 1-(3,4-dichlorophenyl)-5-(4-hydroxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 1-(3,4-dichlorophenyl)-5-(4-hydroxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in inflammation and tumorigenesis. 1-(3,4-dichlorophenyl)-5-(4-hydroxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has also been shown to inhibit the activation of various signaling pathways, including the nuclear factor-kappa B (NF-κB) pathway, which is involved in inflammation and cancer.
Biochemical and Physiological Effects:
1-(3,4-dichlorophenyl)-5-(4-hydroxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to exhibit a wide range of biochemical and physiological effects, including antioxidant, anti-inflammatory, and antitumor activities. 1-(3,4-dichlorophenyl)-5-(4-hydroxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to inhibit the production of reactive oxygen species (ROS), which are involved in oxidative stress and inflammation. 1-(3,4-dichlorophenyl)-5-(4-hydroxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has also been shown to inhibit the expression of various pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). 1-(3,4-dichlorophenyl)-5-(4-hydroxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has also been shown to inhibit the growth and proliferation of various cancer cells, including breast cancer, lung cancer, and colon cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(3,4-dichlorophenyl)-5-(4-hydroxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has several advantages for use in lab experiments, including its relatively low cost and easy availability. 1-(3,4-dichlorophenyl)-5-(4-hydroxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione is also relatively stable and can be stored for extended periods without significant degradation. However, 1-(3,4-dichlorophenyl)-5-(4-hydroxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione does have some limitations, including its relatively low solubility in water, which can make it difficult to use in certain experiments. 1-(3,4-dichlorophenyl)-5-(4-hydroxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione also has a relatively short half-life, which can limit its effectiveness in certain applications.
Direcciones Futuras
There are several potential future directions for research on 1-(3,4-dichlorophenyl)-5-(4-hydroxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione. One area of interest is the development of more efficient synthesis methods for 1-(3,4-dichlorophenyl)-5-(4-hydroxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione, which could increase its availability and reduce its cost. Another area of interest is the development of more effective delivery methods for 1-(3,4-dichlorophenyl)-5-(4-hydroxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione, which could improve its effectiveness in certain applications. Additionally, further research is needed to fully understand the mechanism of action of 1-(3,4-dichlorophenyl)-5-(4-hydroxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione and to identify its potential applications in the treatment of various diseases.
Métodos De Síntesis
1-(3,4-dichlorophenyl)-5-(4-hydroxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione can be synthesized through a variety of methods, including the reaction between 4-hydroxybenzaldehyde and 3,4-dichloroacetylacetone in the presence of a base catalyst. Other methods include the reaction between 4-hydroxybenzaldehyde and 3,4-dichloro-1,2,5,6-tetrahydro-1,3,5-triazine, or the reaction between 4-hydroxybenzaldehyde and 3,4-dichloro-1,2,5,6-tetrahydropyridine-2,6-dione.
Aplicaciones Científicas De Investigación
1-(3,4-dichlorophenyl)-5-(4-hydroxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been extensively studied for its potential applications in scientific research, particularly in the fields of biochemistry and pharmacology. 1-(3,4-dichlorophenyl)-5-(4-hydroxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to exhibit a wide range of biochemical and physiological effects, including antioxidant, anti-inflammatory, and antitumor activities. 1-(3,4-dichlorophenyl)-5-(4-hydroxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has also been shown to have potential applications in the treatment of various diseases, including cancer, diabetes, and neurodegenerative disorders.
Propiedades
IUPAC Name |
(5E)-1-(3,4-dichlorophenyl)-5-[(4-hydroxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10Cl2N2O4/c18-13-6-3-10(8-14(13)19)21-16(24)12(15(23)20-17(21)25)7-9-1-4-11(22)5-2-9/h1-8,22H,(H,20,23,25)/b12-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRLOYLVADJJYMF-KPKJPENVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=C2C(=O)NC(=O)N(C2=O)C3=CC(=C(C=C3)Cl)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/2\C(=O)NC(=O)N(C2=O)C3=CC(=C(C=C3)Cl)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10Cl2N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5E)-1-(3,4-dichlorophenyl)-5-[(4-hydroxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

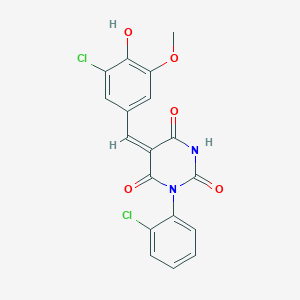
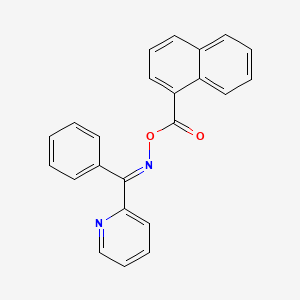
![N-[1-{[(4-acetylphenyl)amino]carbonyl}-2-(2-furyl)vinyl]-2-bromobenzamide](/img/structure/B5915994.png)
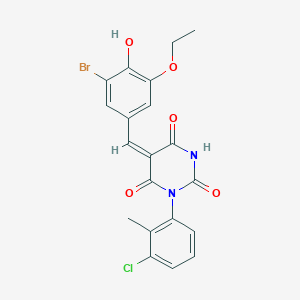

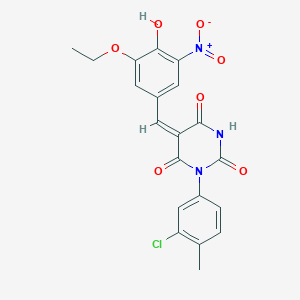
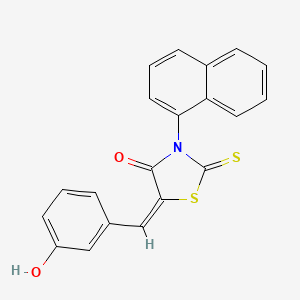
![1-[4-(benzyloxy)phenyl]-5-(4-hydroxy-3-methoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5916026.png)
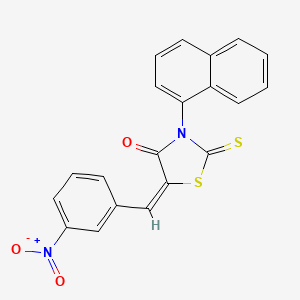
![5-[5-(2-chlorobenzyl)-2-hydroxybenzylidene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5916041.png)
